Neuraminidase-IN-1

Description

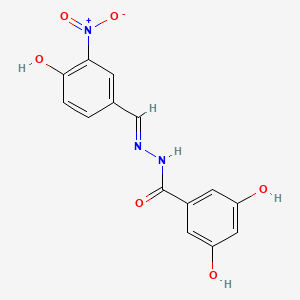

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxy-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O6/c18-10-4-9(5-11(19)6-10)14(21)16-15-7-8-1-2-13(20)12(3-8)17(22)23/h1-7,18-20H,(H,16,21)/b15-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGROFKAAXXTBN-VIZOYTHASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NNC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Neuraminidase-IN-1: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Inhibitory Profile of a Potent Neuraminidase Inhibitor

Abstract

Neuraminidase-IN-1 is a potent inhibitor of neuraminidase, with significant activity demonstrated against the H1N1 influenza virus. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as a neuraminidase inhibitor. Detailed experimental protocols for assessing its inhibitory activity are presented, alongside a discussion of the signaling pathways potentially modulated by this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel antiviral therapeutics.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor with a well-defined chemical structure. Its fundamental properties are summarized in the table below, providing a foundational understanding of its chemical nature.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 3,5-dihydroxy-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide | PubChem |

| Molecular Formula | C₁₄H₁₁N₃O₆ | PubChem |

| Molecular Weight | 317.26 g/mol | PubChem |

| Canonical SMILES | C1=CC(=C(C=C1C=NNC(=O)C2=CC(=CC(=C2)O)O)--INVALID-LINK--[O-])O | PubChem |

| InChI Key | MCGROFKAAXXTBN-VIZOYTHASA-N | PubChem |

Physicochemical Data

Currently, specific experimental data on the physical properties of this compound, such as solubility in various solvents and melting point, are not extensively available in publicly accessible literature. Researchers are advised to determine these parameters empirically for their specific experimental setups.

Biological Activity and Inhibitory Profile

This compound has been identified as a potent inhibitor of neuraminidase, a key enzyme in the life cycle of the influenza virus.

Inhibitory Potency

The primary reported biological activity of this compound is its inhibition of neuraminidase.

| Target | Assay Conditions | IC₅₀ | Source |

| H1N1 Influenza Virus Neuraminidase | Not specified | 0.21 µM | MedchemExpress |

The provided data indicates that this compound is a sub-micromolar inhibitor of H1N1 neuraminidase, suggesting its potential as a lead compound for the development of anti-influenza therapeutics. Further studies are required to determine its inhibitory spectrum against other neuraminidase subtypes and strains.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of neuraminidase. By blocking this enzyme, the inhibitor interferes with the release of progeny virions from infected host cells, thereby preventing the spread of the infection.

While the direct impact of this compound on specific cellular signaling pathways has not been extensively documented, the inhibition of neuraminidase, particularly mammalian neuraminidases like NEU1, can have downstream effects on various signaling cascades. Neuraminidase activity has been implicated in the modulation of receptors such as the Epidermal Growth Factor Receptor (EGFR) and integrins, which in turn can influence pathways like the FAK and ERK1/2 signaling.

Figure 1. Simplified workflow of this compound action.

Experimental Protocols

The following is a representative protocol for a neuraminidase inhibition assay, which can be adapted for the evaluation of this compound. This protocol is based on commonly used fluorescence-based methods.

Neuraminidase Inhibition Assay (Fluorescence-Based)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against a specific neuraminidase enzyme.

Materials:

-

Neuraminidase enzyme (e.g., from influenza virus or recombinant)

-

This compound

-

Assay Buffer (e.g., MES buffer with CaCl₂)

-

Fluorescent Substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

-

Stop Solution (e.g., Glycine-NaOH buffer, pH 10.2)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in assay buffer to obtain a range of test concentrations.

-

Enzyme and Substrate Preparation: Dilute the neuraminidase enzyme to a working concentration in cold assay buffer. Prepare a working solution of the MUNANA substrate in assay buffer.

-

Assay Reaction: a. To each well of a 96-well black microplate, add the serially diluted this compound solutions. Include wells with assay buffer only (negative control) and wells with a known neuraminidase inhibitor (positive control). b. Add the diluted neuraminidase enzyme solution to all wells except for the substrate blank wells. c. Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). d. Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

Termination and Measurement: a. Stop the reaction by adding the stop solution to each well. b. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~365 nm, emission ~450 nm for 4-methylumbelliferone).

-

Data Analysis: a. Subtract the background fluorescence (substrate blank) from all readings. b. Calculate the percentage of neuraminidase inhibition for each concentration of this compound relative to the no-inhibitor control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting model (e.g., sigmoidal dose-response).

Figure 2. Workflow for the neuraminidase inhibition assay.

Pharmacokinetic and Pharmacodynamic Properties

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not currently available in the public domain. For the development of this compound as a therapeutic agent, comprehensive studies to evaluate its absorption, distribution, metabolism, excretion (ADME), and toxicity profile will be essential. As a point of reference, other neuraminidase inhibitors such as oseltamivir and zanamivir exhibit distinct PK profiles. Oseltamivir is an orally available prodrug that is metabolized to its active form, while zanamivir is administered via inhalation due to poor oral bioavailability.

Conclusion

This compound is a promising neuraminidase inhibitor with demonstrated potent activity against the H1N1 influenza virus. Its well-defined chemical structure provides a solid foundation for further investigation and optimization. The provided technical information, including its chemical properties, inhibitory activity, and a representative experimental protocol, serves as a valuable starting point for researchers in the field of antiviral drug discovery. Further studies are warranted to fully characterize its physical properties, broad-spectrum antiviral activity, and its pharmacokinetic and pharmacodynamic profile to assess its full therapeutic potential.

Target Specificity of Novel Neuraminidase Inhibitors Against Influenza Subtypes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity of a novel class of neuraminidase inhibitors against various influenza virus subtypes. For the purpose of this guide, we will focus on a representative acylhydrazone-based inhibitor, herein referred to as Compound 9j, as a case study to illustrate the evaluation process and target engagement of next-generation neuraminidase inhibitors. The data and protocols presented are synthesized from established methodologies in the field of influenza antiviral research.

Introduction to Neuraminidase as an Antiviral Target

Influenza viruses, responsible for seasonal epidemics and occasional pandemics, possess two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). Neuraminidase is a critical enzyme that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues from the cell surface, thereby preventing viral aggregation and promoting the spread of infection.[1][2] This essential role in the viral life cycle makes neuraminidase an attractive target for antiviral drug development.[3] Currently approved neuraminidase inhibitors include oseltamivir, zanamivir, peramivir, and laninamivir.[3] However, the emergence of drug-resistant strains necessitates the discovery and development of novel inhibitors with improved efficacy and broader subtype coverage.[3]

Quantitative Analysis of Inhibitory Activity

The inhibitory potential of novel neuraminidase inhibitors is quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%. The following table summarizes the in vitro inhibitory activity of the representative acylhydrazone inhibitor, Compound 9j, against neuraminidase compared to the widely used antiviral drug, oseltamivir carboxylate (the active metabolite of oseltamivir).

| Compound | Target | IC50 (µM) | Reference Compound IC50 (µM) | Fold Improvement (vs. Oseltamivir Carboxylate) |

| Compound 9j | Neuraminidase | 0.60 | 17.00 (Oseltamivir Carboxylate) | ~28.3x |

| Oseltamivir Carboxylate | Neuraminidase | 17.00 | - | - |

Table 1: In vitro inhibitory activity of Compound 9j against influenza neuraminidase. Data is representative of novel acylhydrazone inhibitors as described in related literature.[1][3]

Experimental Protocols

The determination of neuraminidase inhibitory activity is typically performed using a fluorometric or chemiluminescent enzyme inhibition assay. Below are detailed methodologies for conducting such assays.

Fluorometric Neuraminidase Inhibition Assay

This assay measures the fluorescence of a product released by the enzymatic activity of neuraminidase on a fluorogenic substrate.

Materials:

-

Recombinant influenza neuraminidase

-

Test compound (e.g., Compound 9j)

-

Oseltamivir carboxylate (positive control)

-

2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2)

-

Stop solution (e.g., 0.14 M NaOH in 83% ethanol)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

Enzyme and Compound Incubation: In a 96-well plate, add the diluted compounds to wells containing a standardized amount of recombinant neuraminidase. Incubate at 37°C for 30 minutes to allow for inhibitor binding.

-

Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the fluorophore (e.g., 365 nm excitation and 450 nm emission for 4-methylumbelliferone).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Neuraminidase Inhibition Assay (Influenza Replication Inhibition Neuraminidase-based Assay - IRINA)

This assay measures the neuraminidase activity on the surface of infected cells to assess the inhibition of viral replication.[3]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Test compound

-

Virus growth medium (VGM)

-

Neuraminidase substrate (e.g., MUNANA)

-

Assay buffer

-

96-well clear-bottom black plates

Procedure:

-

Cell Seeding: Seed MDCK cells in a 96-well plate and grow to confluency.

-

Infection and Treatment: Infect the cells with a known titer of influenza virus in the presence of serial dilutions of the test compound.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for a single cycle of viral replication.

-

Neuraminidase Activity Measurement: Wash the cells to remove non-adherent virus. Add the neuraminidase substrate in assay buffer to each well.

-

Incubation and Measurement: Incubate the plate to allow for the enzymatic reaction and then measure the signal (e.g., fluorescence) as described in the fluorometric assay.

-

Data Analysis: Calculate the IC50 value based on the inhibition of neuraminidase activity, which serves as a surrogate for the inhibition of viral replication.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of neuraminidase action and inhibition, as well as a typical experimental workflow for screening novel inhibitors.

Caption: Mechanism of Neuraminidase Action and Inhibition.

Caption: Workflow for Screening Neuraminidase Inhibitors.

Conclusion

The development of novel neuraminidase inhibitors with high potency and broad subtype specificity is crucial for combating influenza. The representative acylhydrazone inhibitor, Compound 9j, demonstrates significantly improved inhibitory activity in vitro compared to oseltamivir carboxylate, highlighting the potential of this chemical scaffold. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of new inhibitor candidates. Further studies are warranted to assess the in vivo efficacy, pharmacokinetic properties, and resistance profiles of these promising compounds to determine their potential as next-generation influenza therapeutics.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel Acylhydrazone Derivatives as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and biological evaluation of novel zanamivir derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of Neuraminidase-IN-1 in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuraminidase-IN-1 is a potent inhibitor of neuraminidase, a key enzyme in the life cycle of the influenza virus, with an IC50 of 0.21 μM.[1][2] Its efficacy against H1N1 influenza virus strains makes it a compound of significant interest for antiviral research and development.[1][3] A critical parameter for the progression of any compound through the drug discovery pipeline is its solubility in various solvent systems, which influences formulation, bioavailability, and in vitro assay design. This technical guide provides a comprehensive overview of the known solubility profile of this compound, details experimental protocols for solubility determination and stock solution preparation, and visualizes its mechanism of action within the context of the influenza virus life cycle.

Chemical Properties

| Property | Value |

| CAS Number | 2379438-80-7 |

| Molecular Formula | C₁₄H₁₁N₃O₆ |

| Molecular Weight | 317.25 g/mol |

| Canonical SMILES | O=C(N/N=C/C1=CC=C(O)C(--INVALID-LINK--=O)=C1)C2=CC(O)=CC(O)=C2[1] |

Solubility Profile

Table 1: Quantitative Solubility of this compound

| Solvent/Formulation | Concentration | Molarity | Notes |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL[1][2] | 394.01 mM[1][2] | Ultrasonic treatment may be required for complete dissolution.[1][2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.08 mg/mL[2] | 6.56 mM[2] | Forms a suspended solution; requires sonication.[2] |

Mechanism of Action: Inhibition of Viral Release

This compound functions by inhibiting the enzymatic activity of viral neuraminidase. This enzyme is crucial for the final stage of the influenza virus replication cycle. Neuraminidase cleaves sialic acid residues from the surface of the host cell and from newly formed virions, which prevents the aggregation of new virus particles and facilitates their release to infect other cells. By blocking this activity, this compound effectively traps the progeny virions on the surface of the infected cell, preventing the spread of the infection.

Diagram 1: Influenza Virus Replication Cycle

Caption: Influenza Virus Replication and Inhibition Pathway.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol is based on the reported solubility of this compound in DMSO.[1][2]

Materials:

-

This compound (MW: 317.25 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or vials

-

Pipettors and sterile tips

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weighing the Compound: Accurately weigh 1 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add 315.2 µL of anhydrous DMSO to the tube containing the compound.[1] This volume is calculated to achieve a final concentration of 10 mM. Calculation: (1 mg / 317.25 g/mol ) / (10 mmol/L) = 0.0003152 L = 315.2 µL

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

-

Sonication (if necessary): If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[1][2] Gentle heating to 37°C can also aid dissolution.[1]

-

Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Storage: Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

General Protocol for Determining Thermodynamic (Shake-Flask) Solubility

For researchers wishing to determine the solubility of this compound in other solvents, the shake-flask method is a reliable approach.

Workflow Diagram:

Caption: Shake-Flask Solubility Determination Workflow.

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, PBS, ethanol) in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Place the vial in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectrophotometry if the compound has a suitable chromophore.

-

Calculation: Calculate the solubility of the compound in the test solvent based on the measured concentration and the dilution factor.

Conclusion

The solubility of this compound is well-characterized in DMSO, providing a robust solvent for in vitro screening and the preparation of high-concentration stock solutions. For in vivo applications, a co-solvent system has been described. While aqueous solubility data is not currently available, the provided protocols offer a clear path for researchers to determine this and other key physicochemical parameters. A thorough understanding of the solubility profile is paramount for the continued development of this compound as a potential therapeutic agent against influenza.

References

Biological activity of Neuraminidase-IN-1 in primary cells

Absence of Specific Data for Neuraminidase-IN-1

Initial searches for "this compound" did not yield specific scientific literature detailing its biological activity, experimental protocols, or quantitative data in primary cells. The name appears in commercial listings without associated research publications. Therefore, this guide will focus on the broader biological activities of neuraminidase enzymes and the effects of their inhibition in primary cells, drawing upon available research on related neuraminidase inhibitors and enzymes like NEU1, NEU3, and NEU4. This information provides a foundational understanding of the potential activities of a neuraminidase inhibitor in a research context.

Introduction to Neuraminidase and Its Role in Primary Cells

Neuraminidases, also known as sialidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates.[1][2] In mammals, there are four main neuraminidases (NEU1, NEU2, NEU3, and NEU4) with distinct localizations and functions.[3][4] Beyond their well-known role in viral replication, particularly influenza, endogenous neuraminidases are crucial regulators of various cellular processes, including immune responses and signaling pathways.[1][4][5][6] In primary cells, neuraminidase activity has been shown to modulate inflammation, cytokine production, and cell signaling.[3][7][8]

Biological Activity of Neuraminidase in Primary Cells

Research has highlighted the significant role of neuraminidases, particularly NEU1, in modulating inflammatory responses in primary cells. Studies using primary mouse mesangial cells have demonstrated that neuraminidase activity is involved in the production of pro-inflammatory cytokines.[3][7][9]

Specifically, NEU1 activity has been shown to mediate the release of cytokines, such as Interleukin-6 (IL-6), in response to stimuli like lipopolysaccharide (LPS) and lupus serum.[7][9] This process is partly dependent on the Toll-like receptor 4 (TLR4) and the p38/ERK MAPK signaling pathway.[3][7][9] Genetically reducing Neu1 levels in primary mesangial cells from non-autoimmune prone mice resulted in significantly decreased neuraminidase activity and a reduction in cytokine expression and secretion in response to inflammatory stimuli.[7][9]

Furthermore, neuraminidase isoenzymes NEU1 and NEU3 have been identified as positive regulators of the inflammatory response to LPS, while NEU4 appears to act as a negative regulator.[8] In leukocytes, NEU1 and NEU3 activity can lead to increased production of inflammatory cytokines like TNF-α and IFN-γ.[8]

Quantitative Data on Neuraminidase Activity and Cytokine Expression

The following table summarizes the observed effects of neuraminidase activity on cytokine production in primary cells based on the available literature. Note that specific quantitative data such as IC50 or EC50 values for a "this compound" are not available.

| Cell Type | Stimulus | Effect of Reduced Neuraminidase Activity | Cytokines Affected | Reference |

| Primary Mouse Mesangial Cells | Lupus Serum (LS) & Lipopolysaccharide (LPS) | Significantly reduced cytokine expression and secretion | IL-6, GM-CSF, MIP-1α | [9] |

| Primary Mouse Mesangial Cells | Lupus Serum (LS) & Lipopolysaccharide (LPS) | Significantly reduced NEU activity, cytokine expression and secretion | IL-6 | [7] |

| RAW264.7 cells & Bone Marrow-Derived Dendritic Cells (BMDCs) | H9N2 Neuraminidase | Upregulated cytokine expression | IL-6, IL-1β, MIP-1α, MCP-1 | [10] |

Experimental Protocols

Detailed experimental protocols for a specific "this compound" are not available. However, based on the methodologies described in the cited literature for studying neuraminidase activity and its effects on primary cells, the following generalized protocols can be outlined.

Neuraminidase Activity Assay

This assay is used to measure the enzymatic activity of neuraminidase in cell lysates or purified samples. A common method is the fluorogenic MUNANA assay.[11][12]

-

Sample Preparation: Prepare cell lysates from primary cells of interest. If using a purified enzyme, dilute it to the desired concentration in an appropriate assay buffer.

-

Substrate Preparation: Prepare a working solution of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Reaction Incubation: In a 96-well plate, combine the sample with the MUNANA substrate solution. Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Stopping the Reaction: Terminate the reaction by adding a stop solution, such as a high pH buffer (e.g., 0.153 M NaOH in 81.5% ethanol).[12]

-

Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) product using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Quantify neuraminidase activity based on the fluorescence intensity, often by comparing it to a standard curve of 4-MU.

Primary Cell Culture and Stimulation

-

Cell Isolation and Culture: Isolate primary cells (e.g., mesangial cells, leukocytes) from tissue sources using standard enzymatic digestion and cell culture techniques. Culture the cells in appropriate media and conditions until they reach the desired confluency.

-

Inhibitor Treatment: Treat the primary cells with the neuraminidase inhibitor at various concentrations for a predetermined incubation period. Include a vehicle control group.

-

Cell Stimulation: Following inhibitor treatment, stimulate the cells with an inflammatory agent such as LPS or serum from a disease model (e.g., lupus serum) for a specified time.

-

Supernatant and Cell Lysate Collection: After stimulation, collect the cell culture supernatants to measure secreted cytokines. Lyse the cells to extract RNA or protein for further analysis.

Cytokine Expression and Secretion Analysis

-

Quantitative PCR (qPCR) for Cytokine mRNA Expression:

-

Isolate total RNA from the cell lysates using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform qPCR using specific primers for the target cytokine genes (e.g., IL-6, TNF-α) and a housekeeping gene for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion:

-

Use commercially available ELISA kits for the specific cytokines of interest.

-

Coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Add the collected cell culture supernatants to the wells and incubate.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that reacts with the enzyme to produce a measurable color change.

-

Measure the absorbance using a plate reader and calculate the cytokine concentration based on a standard curve.

-

Signaling Pathways and Experimental Workflows

Neuraminidase-Mediated TLR4 Signaling Pathway

The following diagram illustrates the proposed signaling pathway where neuraminidase activity, particularly NEU1, modulates TLR4-mediated cytokine production in primary cells.[3][7][9]

Caption: Neuraminidase-mediated TLR4 signaling pathway.

General Experimental Workflow

The diagram below outlines a general workflow for investigating the biological activity of a neuraminidase inhibitor in primary cells.

Caption: General experimental workflow.

References

- 1. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]

- 2. Neuraminidase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Neuraminidase-1 (NEU1): Biological Roles and Therapeutic Relevance in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 7. The role of neuraminidase 1 (NEU1) in cytokine release by primary mouse mesangial cells and disease outcomes in murine lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Janus‐like role of neuraminidase isoenzymes in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Influenza Neuraminidase Subtype N1: Immunobiological Properties and Functional Assays for Specific Antibody Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

A Technical Guide to Understanding the Binding Kinetics of Neuraminidase Inhibitors

Disclaimer: No publicly available information was found for a specific compound designated "Neuraminidase-IN-1." This guide provides a comprehensive overview of the principles and methods used to characterize the binding kinetics of neuraminidase inhibitors, using established compounds as examples. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Neuraminidase and its Inhibition

Influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from cellular glycoconjugates.[1][2][3] This enzymatic activity prevents the aggregation of newly formed virus particles on the cell surface and promotes their spread to uninfected cells.[1] The active site of neuraminidase is highly conserved across different influenza A and B strains, making it an attractive target for antiviral drug development.[4]

Neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid.[4][5] By binding to the active site with high affinity, these inhibitors block the enzymatic cleavage of sialic acid, leading to the aggregation of viruses on the cell surface and limiting the spread of infection.[5] Understanding the binding kinetics of these inhibitors—the rates of association and dissociation, and the overall binding affinity—is paramount for developing effective antiviral therapeutics.

Quantitative Binding Kinetics of Neuraminidase Inhibitors

The interaction between a neuraminidase inhibitor and the enzyme can be quantified by several key parameters, including the 50% inhibitory concentration (IC50), the inhibition constant (Ki), and the equilibrium dissociation constant (KD). These values are crucial for comparing the potency of different inhibitors and for understanding the impact of resistance mutations.

Below is a summary of publicly available binding data for well-characterized neuraminidase inhibitors against wild-type (WT) and mutant neuraminidase.

| Inhibitor | Neuraminidase Target | Method | Parameter | Value | Reference |

| Oseltamivir | Wild-Type NA | SPR | IC50 | 7.7 nM | [6] |

| Oseltamivir | H274Y Mutant NA | SPR | IC50 | 256 nM | [6] |

| Zanamivir | Wild-Type NA | SPR | IC50 | 2.16 nM | [6] |

| Zanamivir | H274Y Mutant NA | SPR | IC50 | 2.42 nM | [6] |

| Sialic Acid | Wild-Type NA | SPR | IC50 | 5.5 nM | [6] |

| Sialic Acid | H274Y Mutant NA | SPR | IC50 | 3.25 nM | [6] |

| Oseltamivir Carboxylate | Wild-Type NA (2009 H1N1) | ITC | K_d | 140 nM | [4] |

| Oseltamivir Carboxylate | I223V Mutant NA (2009 H1N1) | ITC | K_d | ~560 nM (4x increase) | [4] |

| Oseltamivir Carboxylate | S247N Mutant NA (2009 H1N1) | ITC | K_d | ~420 nM (3x increase) | [4] |

| Oseltamivir Carboxylate | H275Y Mutant NA (2009 H1N1) | ITC | K_d | >140 µM (>1000x increase) | [4] |

Experimental Protocols

Characterizing the binding kinetics of a neuraminidase inhibitor involves a variety of biochemical and biophysical assays. The following are detailed methodologies for commonly employed experiments.

Fluorometric Neuraminidase Inhibition Assay

This assay measures the enzymatic activity of neuraminidase by monitoring the cleavage of a fluorogenic substrate. The reduction in fluorescence in the presence of an inhibitor is used to determine its potency (IC50).

Materials:

-

Recombinant or viral neuraminidase

-

Neuraminidase inhibitor of interest

-

Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[7][8]

-

Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5[8]

-

Stop Solution: Absolute ethanol containing 0.14 M NaOH[7]

-

96-well black, flat-bottom plates

-

Fluorometer (Excitation: 355 nm, Emission: 460 nm)[7]

Procedure:

-

Enzyme Preparation: Dilute the neuraminidase enzyme to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

-

Inhibitor Dilution: Prepare a serial dilution of the neuraminidase inhibitor in the assay buffer. A typical concentration range might span from 0.1 nM to 100 µM.

-

Pre-incubation: Add 50 µL of the diluted inhibitor to the wells of a 96-well plate. To this, add 50 µL of the diluted neuraminidase enzyme. Include control wells with enzyme but no inhibitor (100% activity) and wells with buffer only (background).[7]

-

Incubate the plate at room temperature for 30-45 minutes to allow the inhibitor to bind to the enzyme.[7]

-

Enzymatic Reaction: Initiate the reaction by adding 50 µL of a 300 µM MUNANA solution to each well.[7]

-

Incubate the plate at 37°C for 60 minutes. Protect the plate from light.[7]

-

Stopping the Reaction: Terminate the reaction by adding 100 µL of the stop solution to each well.[7]

-

Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the specified wavelengths.

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique that allows for the real-time measurement of binding events between a ligand and an analyte. It can be used to determine association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, or a chip suitable for amine coupling)

-

Recombinant neuraminidase

-

Neuraminidase inhibitor of interest

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

A modified inhibitor or a binding partner for immobilization. For example, a derivative of an inhibitor like zanamivir can be synthesized with a linker for immobilization.[6][9]

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.

-

Inject the modified inhibitor (ligand) diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the ligand to allow for background subtraction.

-

-

Analyte Binding Measurement (Kinetics Analysis):

-

Prepare a series of dilutions of the neuraminidase (analyte) in running buffer.

-

Inject the neuraminidase solutions over the ligand-immobilized and reference flow cells at a constant flow rate for a defined period (association phase).

-

Follow this with an injection of running buffer alone to monitor the dissociation of the neuraminidase from the immobilized ligand (dissociation phase).

-

Between different analyte concentrations, regenerate the sensor surface using a specific buffer (e.g., a low pH glycine solution) to remove all bound analyte.

-

-

Data Analysis:

-

The raw sensorgram data is corrected by subtracting the signal from the reference flow cell.

-

The resulting binding curves are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[9]

-

For Competitive Inhibition SPR:

-

An inhibitor derivative is immobilized on the chip.[6]

-

A constant concentration of neuraminidase is pre-incubated with varying concentrations of the inhibitor in solution.

-

This mixture is then injected over the chip. The amount of neuraminidase that binds to the chip is inversely proportional to the concentration and affinity of the free inhibitor.

-

The resulting data can be used to calculate the IC50 of the inhibitor.[6]

Visualizations

Mechanism of Neuraminidase Action and Inhibition

Caption: Neuraminidase action vs. inhibition.

Experimental Workflow for Neuraminidase Inhibition Assay

Caption: Workflow for a fluorometric NA inhibition assay.

References

- 1. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 2. britannica.com [britannica.com]

- 3. Neuraminidase - Wikipedia [en.wikipedia.org]

- 4. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. A surface plasmon resonance assay for measurement of neuraminidase inhibition, sensitivity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drugs zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of a surface plasmon resonance assay to measure the binding affinity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drug zanamivir - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Utilizing Neuraminidase-IN-1 for the Study of Viral Neuraminidase Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viral neuraminidase (NA) is a critical glycoprotein on the surface of many viruses, most notably the influenza virus. It plays a pivotal role in the viral life cycle by facilitating the release of progeny virions from infected host cells, thus enabling the spread of infection.[1][2] This enzymatic function makes neuraminidase a prime target for antiviral drug development. Neuraminidase-IN-1 is a research compound identified as a potent inhibitor of neuraminidase, offering a valuable tool for studying the enzyme's function and for the preliminary assessment of potential antiviral therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in research settings.

Mechanism of Action

This compound functions as a competitive inhibitor of the viral neuraminidase enzyme.[3] The enzyme's natural substrate is sialic acid, a terminal monosaccharide on host cell surface glycoproteins.[2] During the budding process of new virions, the viral hemagglutinin (HA) protein remains bound to these sialic acid residues, tethering the new virus particles to the cell surface. Neuraminidase cleaves these sialic acid residues, liberating the newly formed virions and allowing them to infect other cells.[1]

This compound mimics the structure of the transition state of the sialic acid substrate in the neuraminidase active site. By binding with high affinity to the active site, it prevents the enzyme from cleaving sialic acid, thereby trapping the progeny virions on the surface of the infected cell and preventing their release and subsequent spread.

Quantitative Data

The following table summarizes the known quantitative data for this compound. This information is crucial for designing and interpreting experiments.

| Parameter | Value | Virus Strain | Notes |

| IC₅₀ | 0.21 µM | Influenza A/WSN/33 (H1N1) | The half maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce neuraminidase activity by 50%.[3] |

| CC₅₀ | > 100 µM | Not specified | The half maximal cytotoxic concentration, indicating the concentration at which the compound reduces cell viability by 50%. A higher CC₅₀ value suggests lower cytotoxicity.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study viral neuraminidase function using this compound.

In Vitro Neuraminidase Inhibition Assay (Fluorometric)

This assay is a common method to determine the IC₅₀ of a neuraminidase inhibitor. It utilizes a fluorogenic substrate that, when cleaved by neuraminidase, releases a fluorescent signal.

Materials:

-

This compound

-

Recombinant viral neuraminidase (e.g., from H1N1 strain)

-

Neuraminidase inhibitor screening kit (e.g., Beyotime P0309 or similar)

-

Assay Buffer (e.g., MES buffer with CaCl₂)

-

Fluorogenic substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

-

Stop Solution (e.g., glycine-ethanol buffer)

-

Black 96-well plates

-

Microplate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

-

Prepare a serial dilution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform a serial dilution in Assay Buffer to obtain a range of concentrations to be tested.

-

Add inhibitor to the plate: Add a fixed volume of each this compound dilution to the wells of a black 96-well plate. Include a "no inhibitor" control (Assay Buffer only) and a "no enzyme" control.

-

Add neuraminidase: Add a pre-determined amount of recombinant neuraminidase to each well (except the "no enzyme" control). The amount of enzyme should be optimized to give a robust signal within the linear range of the assay.

-

Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add the fluorogenic substrate (MUNANA) to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

-

Stop the reaction: Add the Stop Solution to each well to terminate the enzymatic reaction.

-

Measure fluorescence: Read the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths.

-

Data analysis: Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the "no inhibitor" control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Antiviral Assay (Plaque Reduction Assay)

This assay determines the ability of this compound to inhibit viral replication in a cellular context.

Materials:

-

This compound

-

Influenza virus stock (e.g., A/WSN/33 H1N1)

-

Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells)

-

Cell culture medium and supplements

-

Agarose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell seeding: Seed MDCK cells in 6-well plates and grow to confluency.

-

Prepare inhibitor dilutions: Prepare serial dilutions of this compound in infection medium.

-

Virus infection: Infect the confluent cell monolayers with a known titer of influenza virus (e.g., 100 plaque-forming units per well).

-

Inhibitor treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with agarose medium containing the different concentrations of this compound. Include a "no inhibitor" control.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until visible plaques are formed.

-

Cell fixation and staining: Fix the cells with a suitable fixative (e.g., 10% formalin) and then stain with crystal violet solution to visualize the plaques.

-

Plaque counting and analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each inhibitor concentration compared to the "no inhibitor" control. The concentration that reduces the plaque number by 50% is the EC₅₀ value.

Cytotoxicity Assay (MTT or XTT Assay)

It is essential to assess the cytotoxicity of this compound to ensure that any observed antiviral effect is not due to cell death.

Materials:

-

This compound

-

Host cells (e.g., MDCK cells)

-

Cell culture medium

-

MTT or XTT reagent

-

Solubilization buffer (for MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell seeding: Seed MDCK cells in a 96-well plate at a predetermined density.

-

Compound treatment: Add serial dilutions of this compound to the wells. Include a "no compound" control.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Add reagent: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure absorbance: If using MTT, add the solubilization buffer. Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the "no compound" control. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of viral neuraminidase.

Caption: Mechanism of influenza virus release and inhibition by this compound.

Caption: Experimental workflow for the in vitro neuraminidase inhibition assay.

Caption: Key concepts in enzyme kinetics for studying neuraminidase inhibition.

Conclusion

This compound is a valuable research tool for investigating the function of viral neuraminidase and for the initial stages of antiviral drug discovery. Its potent inhibitory activity against H1N1 neuraminidase and favorable preliminary toxicity profile make it a suitable candidate for a range of in vitro and cell-based assays. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of viral pathogenesis and the development of novel therapeutic strategies. Further research is warranted to determine its efficacy against a broader range of viral strains and to elucidate its precise enzyme kinetic parameters.

References

Initial Exploratory Studies on the Cytotoxicity of Neuraminidase-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the foundational methodologies for assessing the in vitro cytotoxicity of novel neuraminidase inhibitors, with a specific focus on the hypothetical compound Neuraminidase-IN-1. The document outlines a structured approach to initial exploratory safety and toxicity profiling, essential for early-stage drug development. It includes detailed experimental protocols for key cytotoxicity assays, standardized data presentation formats, and visual representations of experimental workflows and relevant biological pathways to facilitate a deeper understanding of the potential cytotoxic effects.

Introduction

The development of novel neuraminidase inhibitors is a critical area of antiviral research. As with any therapeutic candidate, early assessment of cytotoxicity is paramount to ensure a favorable safety profile. This guide details a series of initial exploratory studies designed to evaluate the potential cytotoxic effects of this compound on relevant cell lines. The assays described herein are standard methods for quantifying cell viability, membrane integrity, mitochondrial function, and the induction of apoptosis.[1] The data generated from these studies are crucial for making informed decisions regarding the continued development of this compound.

Data Presentation: Summary of In Vitro Cytotoxicity

The following tables summarize the hypothetical quantitative data from initial cytotoxicity screening of this compound. These tables are designed for clear comparison of the compound's effects across different assays and cell lines.

Table 1: Cell Viability Assessment by MTT Assay

| Cell Line | Treatment Duration (hours) | This compound CC₅₀ (µM) | Positive Control (Doxorubicin) CC₅₀ (µM) |

| MDCK | 24 | > 100 | 5.2 |

| A549 | 24 | 85.6 | 3.8 |

| HepG2 | 24 | 62.3 | 2.1 |

| MDCK | 48 | 92.1 | 2.7 |

| A549 | 48 | 68.4 | 1.9 |

| HepG2 | 48 | 45.7 | 1.2 |

CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.

Table 2: Cell Membrane Integrity Assessment by LDH Release Assay

| Cell Line | Treatment Duration (hours) | This compound EC₅₀ for LDH Release (µM) | Positive Control (Triton X-100) % Max LDH Release |

| MDCK | 24 | > 100 | 100% |

| A549 | 24 | 91.2 | 100% |

| HepG2 | 24 | 73.8 | 100% |

EC₅₀ (50% effective concentration) is the concentration of the compound that induces 50% of the maximum LDH release.

Table 3: Apoptosis Induction by Caspase-3/7 Activation Assay

| Cell Line | Treatment Duration (hours) | Fold Increase in Caspase-3/7 Activity (at 50 µM this compound) | Positive Control (Staurosporine) Fold Increase |

| A549 | 12 | 1.8 | 4.5 |

| HepG2 | 12 | 2.5 | 5.1 |

Table 4: Mitochondrial Toxicity Assessment

| Cell Line | Treatment Duration (hours) | This compound IC₅₀ for Mitochondrial Function (µM) | Positive Control (Rotenone) IC₅₀ (µM) |

| HepG2 | 24 | 55.9 | 0.8 |

IC₅₀ (50% inhibitory concentration) is the concentration of the compound that causes a 50% reduction in mitochondrial function.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and widely used techniques in cytotoxicity testing.

Cell Culture

-

Cell Lines: Madin-Darby Canine Kidney (MDCK), human lung carcinoma (A549), and human liver carcinoma (HepG2) cells were used.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO₂.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a positive control (e.g., Doxorubicin) for 24 or 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]

-

Shake the plate for 10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Cell Membrane Integrity (LDH) Assay

The lactate dehydrogenase (LDH) release assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5]

-

Procedure:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with this compound and controls for the desired time. Include a maximum LDH release control by treating cells with a lysis buffer (e.g., 1% Triton X-100).

-

After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture to each well.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

-

Apoptosis (Caspase-3/7 Activation) Assay

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[6][7]

-

Procedure:

-

Seed cells in a white-walled 96-well plate.

-

Treat cells with this compound and a positive control for apoptosis (e.g., Staurosporine) for 12 hours.

-

Add the caspase-3/7 reagent to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Measure the luminescence using a microplate reader.

-

Express the results as a fold increase in caspase activity compared to the untreated control.

-

Mitochondrial Toxicity Assay

This assay measures the impact of a compound on mitochondrial function, often by assessing the rate of oxygen consumption.[8][9][10]

-

Procedure:

-

Seed HepG2 cells in a specialized microplate for measuring cellular respiration.

-

Treat the cells with this compound and a known mitochondrial toxin (e.g., Rotenone) for 24 hours.

-

Measure the oxygen consumption rate (OCR) using an extracellular flux analyzer.

-

Calculate the percentage of inhibition of mitochondrial respiration compared to the vehicle control.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the assessment of this compound cytotoxicity.

Caption: Experimental workflow for cytotoxicity assessment of this compound.

Caption: Simplified intrinsic apoptosis signaling pathway.

References

- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 2. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]

- 3. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. LDH cytotoxicity assay [protocols.io]

- 6. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The significance of mitochondrial toxicity testing in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: In Vitro Activity of Neuraminidase-IN-1 Against H1N1 Influenza Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neuraminidase (NA) enzyme of the influenza virus is a critical component for viral proliferation, primarily facilitating the release of progeny virions from infected host cells.[1][2][3] By cleaving terminal sialic acid residues from the host cell surface, NA prevents the aggregation of newly formed virus particles and ensures their efficient dissemination.[2][3] This essential function has established neuraminidase as a key target for antiviral drug development.[4] Neuraminidase inhibitors (NAIs) are a class of antiviral drugs that competitively inhibit the enzymatic activity of NA, thereby halting the spread of the virus.[3]

The emergence of the H1N1 influenza strain has underscored the need for continued development and evaluation of novel NAIs. This technical guide provides an in-depth overview of the core methodologies used to assess the in vitro activity of a novel neuraminidase inhibitor, designated here as Neuraminidase-IN-1 , against the H1N1 influenza virus. Due to the absence of publicly available data for a compound with this specific designation, "this compound" is presented as a representative candidate to illustrate the comprehensive evaluation process. This document details the experimental protocols, presents hypothetical yet representative quantitative data, and visualizes the underlying mechanisms and workflows.

Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors are designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid. By binding with high affinity to the active site of the enzyme, these inhibitors prevent the cleavage of sialic acid from cellular and viral glycoproteins. This competitive inhibition blocks the release of new virus particles from the surface of infected cells, thus limiting the progression of the infection.

Experimental Protocols

The in vitro evaluation of a neuraminidase inhibitor involves a series of assays to determine its enzymatic inhibition, antiviral activity in a cellular context, and potential cytotoxicity.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay directly measures the ability of the inhibitor to block the enzymatic activity of viral neuraminidase. A common method utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Methodology:

-

Virus Preparation: A standardized amount of H1N1 virus, predetermined by a neuraminidase activity titration, is used.

-

Inhibitor Dilution: this compound is serially diluted to create a range of concentrations.

-

Incubation: The virus preparation is pre-incubated with the various concentrations of this compound for a defined period (e.g., 30 minutes at 37°C) to allow for inhibitor binding to the enzyme.

-

Substrate Addition: The MUNANA substrate is added to the virus-inhibitor mixture.

-

Enzymatic Reaction: The reaction is allowed to proceed for a specific time (e.g., 60 minutes at 37°C). Active neuraminidase will cleave the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU).

-

Reaction Termination: The reaction is stopped by adding a solution that shifts the pH, enhancing the fluorescence of 4-MU.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Data Analysis: The concentration of the inhibitor that reduces neuraminidase activity by 50% (IC50) is calculated from the dose-response curve.

Cell-Based Antiviral Activity Assay (CPE Reduction Assay)

This assay determines the effective concentration of the inhibitor required to protect cells from the cytopathic effect (CPE) of the virus.

Methodology:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.

-

Inhibitor and Virus Preparation: Serial dilutions of this compound are prepared. A standardized amount of H1N1 virus (e.g., 100 TCID50) is prepared in infection medium.

-

Infection: The cell monolayers are washed, and the virus and inhibitor dilutions are added simultaneously.

-

Incubation: The plates are incubated for a period sufficient to observe CPE (e.g., 48-72 hours) at 37°C in a 5% CO2 atmosphere.

-

CPE Assessment: The extent of CPE is observed microscopically, and cell viability can be quantified using a colorimetric assay (e.g., MTT or neutral red uptake).

-

Data Analysis: The effective concentration of the inhibitor that protects 50% of the cells from virus-induced death (EC50) is calculated.

Cytotoxicity Assay

This assay is crucial to ensure that the observed antiviral activity is not due to the inhibitor being toxic to the host cells.

Methodology:

-

Cell Culture: MDCK cells are seeded in 96-well plates as in the antiviral assay.

-

Inhibitor Addition: Serial dilutions of this compound are added to the cells in the absence of the virus.

-

Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Viability Measurement: Cell viability is measured using a suitable method (e.g., MTT assay), which quantifies metabolic activity.

-

Data Analysis: The cytotoxic concentration of the inhibitor that reduces cell viability by 50% (CC50) is determined. The Selectivity Index (SI), calculated as CC50 / EC50, provides a measure of the inhibitor's therapeutic window.

Quantitative Data Summary

The following table summarizes hypothetical in vitro activity data for this compound against a representative H1N1 strain, with Oseltamivir and Zanamivir included for comparison.

| Compound | Neuraminidase Inhibition (IC50, nM) | Antiviral Activity (EC50, nM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | 1.5 | 12 | >100 | >8333 |

| Oseltamivir | 1.2 | 10 | >100 | >10000 |

| Zanamivir | 0.8 | 5 | >100 | >20000 |

Conclusion

This technical guide outlines the standard in vitro methodologies for assessing the activity of a novel neuraminidase inhibitor, represented by this compound, against the H1N1 influenza virus. The described neuraminidase inhibition, cell-based antiviral, and cytotoxicity assays provide a robust framework for determining the potency and selectivity of new chemical entities. The hypothetical data presented for this compound, with low nanomolar IC50 and EC50 values and a high selectivity index, would, if substantiated by experimental evidence, position it as a promising candidate for further preclinical development as an anti-influenza therapeutic. The systematic application of these experimental protocols is essential for the discovery and development of the next generation of neuraminidase inhibitors to combat seasonal and pandemic influenza.

References

- 1. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 4. A Novel Natural Influenza A H1N1 Virus Neuraminidase Inhibitory Peptide Derived from Cod Skin Hydrolysates and Its Antiviral Mechanism [mdpi.com]

Potential for Interaction of Neuraminidase Inhibitors with Mammalian Neuraminidases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential interactions between neuraminidase inhibitors, exemplified by a hypothetical "Neuraminidase-IN-1," and the family of human neuraminidases. Given the therapeutic importance of viral neuraminidase inhibitors, understanding their off-target effects on endogenous human neuraminidases is critical for drug development and safety assessment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways.

Introduction to Neuraminidases and Their Inhibitors

Neuraminidases, also known as sialidases, are a class of enzymes that cleave terminal sialic acid residues from glycoconjugates. They are found in a wide range of organisms, from viruses to mammals. In influenza viruses, neuraminidase is a key surface glycoprotein that facilitates the release of progeny virions from infected cells, making it a prime target for antiviral drugs.

Humans have four main neuraminidase isoenzymes (NEU1, NEU2, NEU3, and NEU4), each with distinct subcellular locations, substrate specificities, and physiological roles. These enzymes are involved in a variety of cellular processes, including lysosomal catabolism, immune responses, and cell signaling.

Given the structural similarities in the active sites of viral and human neuraminidases, there is a potential for cross-reactivity of antiviral neuraminidase inhibitors. This guide explores the selectivity of common neuraminidase inhibitors and the methodologies used to assess their interaction with human neuraminidases.

Quantitative Analysis of Inhibitor Selectivity

The selectivity of neuraminidase inhibitors is typically quantified by comparing their half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) against viral neuraminidases and the four human isoenzymes. A summary of publicly available data for representative inhibitors is presented below.

| Inhibitor | Target | IC50 / Ki (µM) | Reference(s) |

| Oseltamivir Carboxylate | Influenza A Neuraminidase | ~0.001 (nanomolar range) | |

| Human NEU1 | >1000 | ||

| Human NEU2 | 8373 ± 1491 | ||

| Human NEU3 | >1000 | ||

| Human NEU4 | >1000 | ||

| Zanamivir | Influenza A Neuraminidase | ~0.001 (nanomolar range) | |

| Human NEU1 | >500 | ||

| Human NEU2 | 11.2 ± 0.89 to 12.9 ± 0.07 | ||

| Human NEU3 | 3.7 ± 0.48 to 5.12 ± 1.12 | ||

| Human NEU4 | 50 | ||

| DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid) | Human NEU1 | 29 ± 0.5 | |

| Human NEU2 | 37 ± 5 | ||

| Human NEU3 | 4.7 ± 0.3 | ||

| Human NEU4 | 4.5 ± 0.1 | ||

| C9-butyl-amide-DANA | Human NEU1 (in human airway epithelia) | 3.74 | |

| Human NEU1 (in lung microvascular endothelia) | 13.0 | ||

| Human NEU1 (in lung fibroblasts) | 4.82 | ||

| Bacterial Neuraminidases | >800 |

Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate used, and enzyme source.

Experimental Protocols for Assessing Neuraminidase Inhibition

Several assays can be employed to determine the inhibitory activity of compounds against neuraminidases. The fluorescence-based assay using the MUNANA substrate is a widely used method.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay measures the enzymatic activity of neuraminidase by detecting the fluorescent product released from a synthetic substrate.

Principle: The enzyme cleaves the non-fluorescent substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to release the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is proportional to the enzyme activity. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the neuraminidase inhibitor in an appropriate solvent (e.g., water, DMSO).

-

Prepare a working solution of the MUNANA substrate in assay buffer.

-

Prepare a solution of the neuraminidase enzyme (viral or recombinant human) in assay buffer.

-

Prepare a stop solution (e.g., glycine-NaOH buffer, pH 10.4) to terminate the enzymatic reaction.

-

-

Assay Procedure:

-

In a 96-well black microplate, add serial dilutions of the neuraminidase inhibitor.

-

Add the neuraminidase enzyme solution to each well and incubate for a specified period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.

-

Incubate the plate at 37°C for a defined time.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for 4-MU.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Mammalian Neuraminidase Signaling Pathways

Human neuraminidases, particularly NEU1, are increasingly recognized for their roles in modulating cellular signaling pathways. Off-target inhibition of these enzymes could therefore have unintended physiological consequences.

NEU1 and Receptor Tyrosine Kinase (RTK) Signaling

NEU1 can be translocated to the cell surface, where it desialylates and modulates the activity of various receptors. A key example is its interaction with the Epidermal Growth Factor Receptor (EGFR).

Mechanism:

-

Basal State: In the absence of a ligand, EGFR is heavily sialylated, which is thought to maintain the receptor in an inactive, monomeric state.

-

NEU1-mediated Desialylation: Upon certain stimuli, NEU1 is recruited to the plasma membrane where it removes terminal sialic acid residues from the N-glycans of EGFR.

-

Receptor Dimerization and Activation: Desialylation facilitates the dimerization of EGFR, a critical step for its activation.

-

Downstream Signaling: Activated EGFR autophosphorylates and initiates downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and migration.

Inhibition of NEU1 by a neuraminidase inhibitor could prevent this desialylation-dependent activation of EGFR, potentially impacting cellular processes regulated by this pathway.

Conclusion

While neuraminidase inhibitors are effective antiviral agents, their potential for interaction with human neuraminidases warrants careful consideration during drug development. Oseltamivir demonstrates high selectivity for viral neuraminidase, whereas Zanamivir shows some off-target activity against NEU2 and NEU3 in the micromolar range. The development of isoenzyme-selective inhibitors, such as C9-butyl-amide-DANA for NEU1, highlights the feasibility of designing compounds that can differentiate between viral and human neuraminidases, as well as among the human isoenzymes themselves.

A thorough understanding of the selectivity profile of any new neuraminidase inhibitor is essential. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to assess the potential off-target effects of novel compounds and to better understand their biological implications. This knowledge is crucial for the development of safer and more effective neuraminidase-targeted therapeutics.

Methodological & Application

Application Note and Protocol: In Vitro Enzyme Inhibition Assay for Neuraminidase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase, an essential enzyme for the influenza virus, facilitates the release of progeny virions from infected host cells, playing a crucial role in viral propagation. As such, it is a prime target for antiviral drug development. This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the potency of Neuraminidase-IN-1, a potential neuraminidase inhibitor. The assay is based on a fluorometric method using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][2] Cleavage of MUNANA by neuraminidase produces the fluorescent product 4-methylumbelliferone (4-MU), and the level of fluorescence is proportional to the enzyme's activity.[2][3] The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence, which allows for the determination of its half-maximal inhibitory concentration (IC50).[2]

Signaling Pathway

The enzymatic reaction involves the cleavage of the glycosidic linkage of sialic acid residues from glycoproteins, a critical step in viral release. Neuraminidase inhibitors block the active site of the enzyme, preventing this cleavage and halting the spread of the virus.

Caption: Mechanism of Neuraminidase Inhibition.

Quantitative Data Summary

The inhibitory activity of this compound against different influenza virus strains can be summarized by its IC50 values. The following table presents hypothetical data for illustrative purposes.

| Influenza Virus Strain | Neuraminidase Subtype | IC50 of this compound (nM) |

| A/H1N1 | N1 | 15.2 |

| A/H3N2 | N2 | 25.8 |

| Influenza B | B | 45.3 |

| Oseltamivir-Resistant H274Y | N1 | 35.7 |

Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay

This protocol is adapted from established methods for assessing neuraminidase inhibitor susceptibility.[1][2]

Materials and Reagents

-

This compound

-

Influenza virus stocks (e.g., A/H1N1, A/H3N2, Influenza B)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate (Sigma-Aldrich)[3]

-

4-Methylumbelliferone (4-MU) standard (Sigma-Aldrich)[3]

-

Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl2[4]

-

96-well black, flat-bottom microplates

-

Fluorometer (excitation: 355-360 nm, emission: 460 nm)[2][3]

-

Standard laboratory equipment (pipettes, incubators, etc.)

Experimental Workflow

Caption: Neuraminidase Inhibition Assay Workflow.

Step-by-Step Procedure

1. Preparation of Reagents:

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer. The final concentrations should typically range from 0.01 to 10,000 nM.[1]

-

MUNANA Substrate Working Solution: Prepare a 200 µM working solution of MUNANA in Assay Buffer.[1] It is light-sensitive and should be kept on ice and protected from light.[2]

-

Virus Working Dilution: The virus stock should be titrated to determine the dilution that provides a robust signal-to-noise ratio. This is achieved by performing a neuraminidase activity assay with serially diluted virus.[2][4]

2. Assay Procedure:

-